Cas no 632325-56-5 (5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID)
5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID Chemical and Physical Properties
Names and Identifiers
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- 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID
- 3-(ETHOXYCARBONYL)THIOPHEN-2-YLBORONIC ACID
- 3-Ethoxycarbonyl-2-thiopheneboronic acid
- (3-(Ethoxycarbonyl)thiophen-2-yl)boronicacid
- (3-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
- (3-ethoxycarbonylthiophen-2-yl)boronic Acid
- DTXSID40462269
- 3-Ethoxycarbonylthiophen-2-boronic acid
- [3-(ethoxycarbonyl)thiophen-2-yl]boronic acid
- 632325-56-5
- AKOS030239270
- PS-12981
- MFCD18427920
- 3-(Ethoxycarbonyl)thiophene-2-boronic acid
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- MDL: MFCD18427920
- Inchi: 1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
- InChI Key: PNZRRDAJSUVYCN-UHFFFAOYSA-N
- SMILES: S1C=CC(C(=O)OCC)=C1B(O)O
Computed Properties
- Exact Mass: 200.0314601g/mol
- Monoisotopic Mass: 200.0314601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95Ų
5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM215824-100mg |
(3-(Ethoxycarbonyl)thiophen-2-yl)boronic acid |
632325-56-5 | 97% | 100mg |
$196 | 2023-01-19 | |
| Chemenu | CM215824-1g |
(3-(Ethoxycarbonyl)thiophen-2-yl)boronic acid |
632325-56-5 | 97% | 1g |
$490 | 2023-01-19 | |
| Chemenu | CM215824-5g |
(3-(Ethoxycarbonyl)thiophen-2-yl)boronic acid |
632325-56-5 | 97% | 5g |
$1960 | 2023-01-19 | |
| Chemenu | CM215824-25g |
(3-(Ethoxycarbonyl)thiophen-2-yl)boronic acid |
632325-56-5 | 97% | 25g |
$5880 | 2023-01-19 | |
| abcr | AB389728-100 mg |
3-(Ethoxycarbonyl)thiophene-2-boronic acid; . |
632325-56-5 | 100mg |
€382.00 | 2023-04-25 | ||
| abcr | AB389728-1 g |
3-(Ethoxycarbonyl)thiophene-2-boronic acid; . |
632325-56-5 | 1g |
€892.00 | 2023-04-25 | ||
| abcr | AB389728-100mg |
3-(Ethoxycarbonyl)thiophene-2-boronic acid; . |
632325-56-5 | 100mg |
€210.70 | 2025-04-17 | ||
| abcr | AB389728-1g |
3-(Ethoxycarbonyl)thiophene-2-boronic acid; . |
632325-56-5 | 1g |
€369.80 | 2025-04-17 | ||
| abcr | AB389728-5g |
3-(Ethoxycarbonyl)thiophene-2-boronic acid; . |
632325-56-5 | 5g |
€999.00 | 2025-04-17 |
5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID Suppliers
5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID
Introduction to 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID (CAS No. 632325-56-5)
5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID, identified by its Chemical Abstracts Service (CAS) number 632325-56-5, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a thiophene core substituted with an ethoxycarbonyl group and a boronic acid moiety at the 2-position, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.
The thiophene scaffold is a prominent heterocyclic structure widely recognized for its presence in numerous biologically active molecules, including antifungal, antiviral, and anticancer agents. The incorporation of a boronic acid group introduces reactivity that is highly useful in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reactivity enables the construction of complex molecular architectures with precision and efficiency.
The ethoxycarbonyl (or acetoxy) group in 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID further enhances its utility as a synthetic building block. This functionality can participate in various transformations, such as esterification, amidation, or decarboxylation, allowing for the facile introduction of additional substituents or the removal of protecting groups. Such versatility makes it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in the pharmaceutical industry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, drugs like pegaptanib (a vascular permeability inhibitor) and belimumab (an anti-inflammatory agent) have demonstrated the therapeutic potential of boronic acids. The structural motif of 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID aligns well with these trends, offering a promising scaffold for designing next-generation therapeutics.
In materials science, the unique electronic properties of thiophene derivatives have been exploited in the development of organic semiconductors and conductive polymers. The boronic acid functionality can also contribute to tunable electronic characteristics, making this compound a candidate for applications in optoelectronic devices. Current research is exploring its potential in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where precise molecular design is crucial for achieving desired performance metrics.
The synthesis of 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID typically involves multi-step procedures starting from commercially available precursors such as 2-thienylboronic acid or 2-bromothiophene. Key steps often include halogenation followed by lithiation or metalation, followed by carboxylation with an ethoxycarbonyl donor like diethyl carbonate or ethyl chloroformate. The use of palladium or copper catalysts in subsequent coupling reactions ensures high yields and selectivity.
One notable application of this compound is in the synthesis of thiophene-based inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For example, derivatives of 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID have been investigated as inhibitors of polyketide synthases (PKSs), which are critical for producing bioactive natural products. By modulating the activity of these enzymes, researchers aim to develop novel small-molecule drugs that disrupt pathogenic processes.
The boronic acid moiety also lends itself to applications in bioconjugation chemistry. Its ability to undergo reversible coordination with transition metals makes it an excellent candidate for developing smart materials that respond to external stimuli. This property has been leveraged in drug delivery systems where release can be triggered by changes in pH or redox conditions, thereby improving therapeutic efficacy and reducing side effects.
From a computational chemistry perspective, density functional theory (DFT) studies on 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID have provided insights into its electronic structure and reactivity. These studies highlight the role of the thiophene ring in stabilizing negative charges and facilitating nucleophilic attacks at the boron center. Such mechanistic understanding is crucial for optimizing synthetic protocols and predicting the behavior of analogues.
The growing interest in green chemistry has also spurred efforts to develop sustainable synthetic routes for 5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID. Researchers are exploring catalytic systems that minimize waste generation and energy consumption without compromising yield or purity. For instance, biocatalytic methods using engineered enzymes have shown promise in selectively modifying thiophene derivatives under mild conditions.
In conclusion,5-ETHOXYCARBONYLTHIOPHEN-2-BORONIC ACID (CAS No. 632325-56-5) represents a versatile and multifunctional compound with broad applicability across pharmaceuticals and materials science. Its unique structural features—combining a reactive boronic acid group with a bio-relevant thiophene core—position it as a key intermediate for innovation-driven research programs aimed at addressing unmet medical needs and advancing technological capabilities.
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